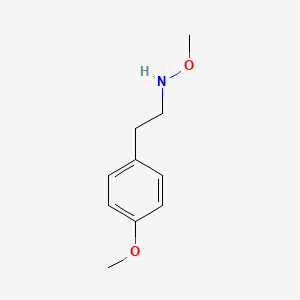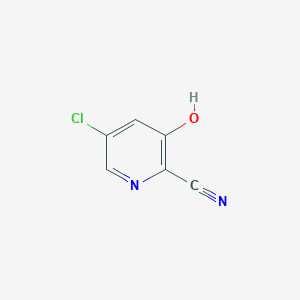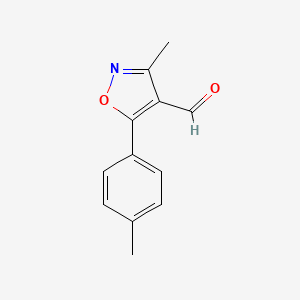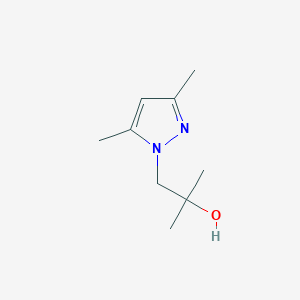![molecular formula C20H28ClNO5 B1398251 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1354484-55-1](/img/structure/B1398251.png)
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C20H28ClNO5 and its molecular weight is 397.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Treatment and Remediation Efforts
Wastewater Treatment : Studies on the removal of toxic pollutants from pesticide industry wastewater, including various chlorophenoxy acids, emphasize the effectiveness of biological processes and granular activated carbon in achieving high-quality effluent. Biological treatments and activated carbon are shown to remove a variety of compounds by 80-90%, highlighting the potential for applying similar methodologies to related compounds (Goodwin et al., 2018).
Environmental Behavior and Degradation
Sorption to Soil and Minerals : Understanding the environmental fate of chlorophenoxy herbicides, which share structural features with the compound , involves studying their sorption to soil, organic matter, and minerals. This research helps predict the mobility and persistence of similar compounds in the environment (Werner, Garratt, & Pigott, 2012).
Synthetic Applications
Synthesis of N-Heterocycles : Chiral sulfinamides, such as tert-butanesulfinamide, have been extensively utilized for the asymmetric synthesis of amines and their derivatives, including N-heterocycles. This showcases the synthetic utility of compounds containing tert-butyl groups in producing pharmacologically relevant molecules (Philip et al., 2020).
Catalysis and Kinetic Resolution
Catalytic Non-Enzymatic Kinetic Resolution : The field of asymmetric synthesis often employs chiral catalysts for the resolution of racemic mixtures. The research on catalytic approaches for kinetic resolution, including those involving tert-butyl groups, contributes to the efficient synthesis of enantiopure compounds, demonstrating the relevance of such functional groups in advanced synthetic methodologies (Pellissier, 2011).
Properties
IUPAC Name |
(2S,4S)-4-(2-tert-butyl-4-chlorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO5/c1-19(2,3)14-9-12(21)7-8-16(14)26-13-10-15(17(23)24)22(11-13)18(25)27-20(4,5)6/h7-9,13,15H,10-11H2,1-6H3,(H,23,24)/t13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCISTJOFGQXFNU-ZFWWWQNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-3-yl]-acetic acid ethyl ester](/img/structure/B1398172.png)


![N-[(2-bromo-4-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1398176.png)
![N-[(3-bromophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1398177.png)






![Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1398188.png)

